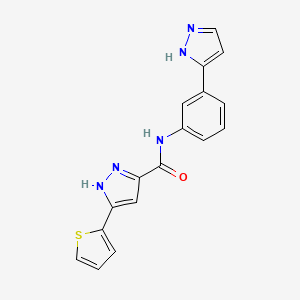![molecular formula C21H23N3O5S B2722680 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537042-86-7](/img/structure/B2722680.png)
2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic organic molecule of significant interest due to its complex structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This molecule features a quinoline core, fused with a pyrimidine ring, and is further substituted with a methylthio group and a trimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep procedures:
Step 1: Formation of the quinoline core through a Friedländer reaction.
Step 2: Subsequent construction of the pyrimidine ring via cyclization reactions.
Step 3: Introduction of the methylthio and trimethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation reactions using N-bromosuccinimide or chlorinating agents.
Major Products
Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
The compound has diverse scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction can alter biochemical pathways, leading to specific biological effects:
Enzymes: Inhibition or activation of key enzymes involved in metabolic processes.
Receptors: Binding to specific receptors, potentially modulating signal transduction pathways.
Nucleic Acids: Intercalation with DNA or RNA, influencing gene expression or replication processes.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique structural features and functional group diversity. Similar compounds include:
Tetrahydroquinolines: Share the quinoline core but differ in substitutions.
Pyrimidine derivatives: Similar ring structures but lack the complex substitutions.
Methoxy-substituted phenyl derivatives: Similar functional groups but different core structures.
This comprehensive exploration reveals the fascinating chemistry and multifaceted applications of This compound , showcasing its potential in both scientific research and industrial applications.
Propiedades
IUPAC Name |
2-methylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-27-13-8-10(9-14(28-2)18(13)29-3)15-16-11(6-5-7-12(16)25)22-19-17(15)20(26)24-21(23-19)30-4/h8-9,15H,5-7H2,1-4H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCNRHYOUXYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)





![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)

![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2722609.png)
![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2722610.png)
![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)
![2-[(3-Cyclopropoxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)
